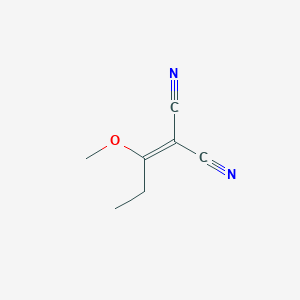
1,2,3-Trimethylcyclododeca-1,5,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-1,5,9-cyclododecatriene is a cyclic triene with the molecular formula C15H24. This compound is characterized by its three double bonds and three methyl groups attached to a twelve-membered carbon ring. It is a colorless liquid with a terpene-like odor and is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-1,5,9-cyclododecatriene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods: The industrial production of Trimethyl-1,5,9-cyclododecatriene follows a similar route, with large-scale reactors used to facilitate the trimerization process. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl-1,5,9-cyclododecatriene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone, a key intermediate in the production of nylon-12.
Reduction: The compound can be hydrogenated to form cyclododecane.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and boric acid.
Reduction: Hydrogen gas in the presence of a suitable catalyst, such as palladium, is used for hydrogenation.
Substitution: Various catalysts and reagents, such as acids and bases, are used depending on the desired substitution.
Major Products Formed:
Cyclododecanone: Formed through oxidation.
Cyclododecane: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Trimethyl-1,5,9-cyclododecatriene has several applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of Trimethyl-1,5,9-cyclododecatriene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules . The exact pathways and targets depend on the specific reaction and application being studied .
Vergleich Mit ähnlichen Verbindungen
1,5,9-Cyclododecatriene: A similar compound with three double bonds but without the methyl groups.
1,5-Dimethyl-1,5-cyclooctadiene: Another cyclic compound with double bonds and methyl groups, but with an eight-membered ring.
2,5,9-Trimethyl-1,5,9-cyclododecatriene: A structural isomer with different positions of the methyl groups.
Uniqueness: Trimethyl-1,5,9-cyclododecatriene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific industrial and research applications .
Eigenschaften
CAS-Nummer |
31134-59-5 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
1,2,3-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-11-9-7-5-4-6-8-10-12-14(2)15(13)3/h5,7-8,10,14H,4,6,9,11-12H2,1-3H3 |
InChI-Schlüssel |
FWASXIQNCSBDAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=CCCC=CCCC(=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)













